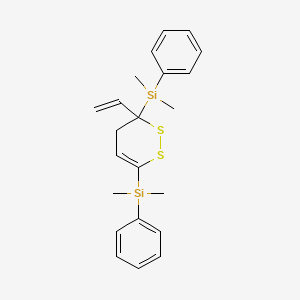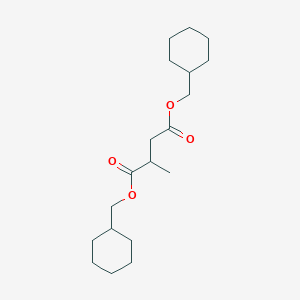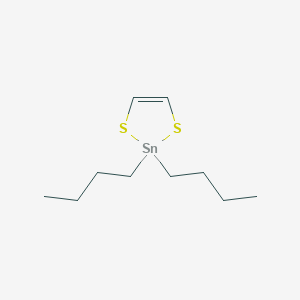
2,2-Dibutyl-2H-1,3,2-dithiastannole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dibutyl-2H-1,3,2-dithiastannole is an organotin compound characterized by the presence of two butyl groups and a dithiastannole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibutyl-2H-1,3,2-dithiastannole typically involves the reaction of dibutyltin dichloride with sodium sulfide in an appropriate solvent. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually followed by purification steps such as recrystallization to obtain the pure compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dibutyl-2H-1,3,2-dithiastannole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into lower oxidation state tin compounds.
Substitution: The butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different alkyl or aryl groups.
Aplicaciones Científicas De Investigación
2,2-Dibutyl-2H-1,3,2-dithiastannole has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organotin compounds and as a catalyst in various organic reactions.
Biology: The compound’s potential biological activity is being explored, particularly its interactions with biological molecules.
Medicine: Research is ongoing to investigate its potential use in medicinal chemistry, including its role as an antimicrobial or anticancer agent.
Industry: It is used in the production of polymers and as a stabilizer in the manufacturing of plastics.
Mecanismo De Acción
The mechanism of action of 2,2-Dibutyl-2H-1,3,2-dithiastannole involves its interaction with molecular targets such as enzymes and proteins. The compound can form complexes with these molecules, altering their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target molecules and the context of the interaction.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dibutyl-1,3,2-dioxastannolane: Similar in structure but contains oxygen atoms instead of sulfur.
2,2-Dibutyl-1,3,2-dithiastanninane: Another organotin compound with a similar dithiastannole ring but different substituents.
Uniqueness
2,2-Dibutyl-2H-1,3,2-dithiastannole is unique due to its specific dithiastannole ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
208466-96-0 |
|---|---|
Fórmula molecular |
C10H20S2Sn |
Peso molecular |
323.1 g/mol |
Nombre IUPAC |
2,2-dibutyl-1,3,2-dithiastannole |
InChI |
InChI=1S/2C4H9.C2H4S2.Sn/c2*1-3-4-2;3-1-2-4;/h2*1,3-4H2,2H3;1-4H;/q;;;+2/p-2 |
Clave InChI |
GKCDDHZRTOKHFK-UHFFFAOYSA-L |
SMILES canónico |
CCCC[Sn]1(SC=CS1)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Chloro-3-(3-methoxypropyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14239174.png)
![3-[(2-Methylquinolin-8-yl)oxy]propyl 2-methylprop-2-enoate](/img/structure/B14239176.png)
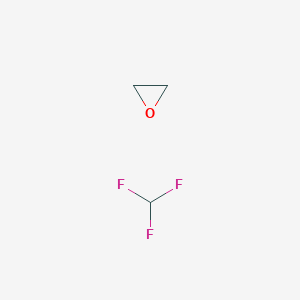
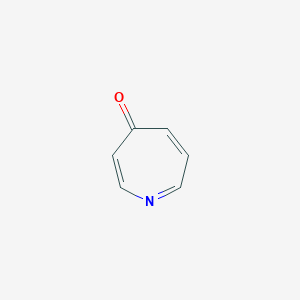


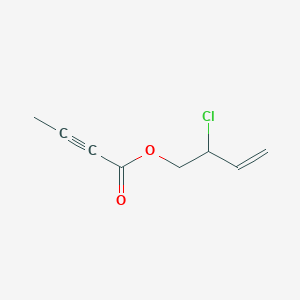
![5,7-Dihydroxy-2-[4-(trifluoromethyl)phenyl]-4H-1-benzopyran-4-one](/img/structure/B14239221.png)
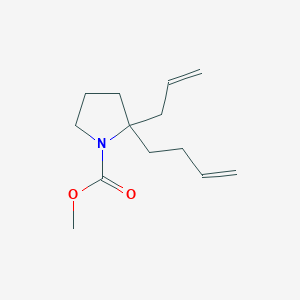
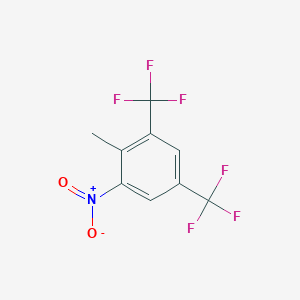
![4-[(1-Benzothiophene-2-carbonyl)amino]butanoic acid](/img/structure/B14239250.png)
